2-Allyloxy-1,4-naphthoquinone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
40815-72-3 |
|---|---|
Molecular Formula |
C13H10O3 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-prop-2-enoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C13H10O3/c1-2-7-16-12-8-11(14)9-5-3-4-6-10(9)13(12)15/h2-6,8H,1,7H2 |
InChI Key |
GJJKARQHSXJKNX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 2 Allyloxy 1,4 Naphthoquinone
Photochemical Reactions and Photo-Addition Mechanisms
The photochemistry of 1,4-naphthoquinone (B94277) derivatives is a field of extensive study, revealing a variety of transformation pathways upon irradiation. These compounds possess unique photochemical properties due to their structure, which includes a C=C double bond conjugated with two carbonyl groups, allowing for n–π* transitions that facilitate their photochemical behavior.
Early investigations into the photochemical reactions of 2-alkoxy-1,4-naphthoquinones with various olefins suggested the formation of two primary types of photoaddition compounds: those with a cyclobutane (B1203170) ring and others initially identified as having a tetrahydropyran-ring structure. However, a re-examination of the chemical reactivities and spectral data of these adducts led to a significant structural correction. The compounds previously assigned a tetrahydropyran-ring structure were correctly identified as oxetanol-ring compounds.
The reaction proceeds through the formation of cyclobutane-ring intermediates. The stability of these cyclobutane adducts is highly dependent on the substituents of the olefin and the wavelength of the light used for irradiation. While some cyclobutane compounds are stable enough for isolation, others are unstable and undergo subsequent photochemical reactions upon further irradiation to yield the final oxetanol-ring products. The photocycloaddition of 1,4-naphthoquinone with alkenes can yield both cyclobutanes and spiro-oxetanes depending on the specific substrates and irradiation conditions.
| Reactant | Intermediate Product Type | Final Product Type (Corrected) | Factors Influencing Stability |
|---|---|---|---|
| 2-Alkoxy-1,4-naphthoquinone + Olefin | Cyclobutane-ring compound | Oxetanol-ring compound | Olefin substituents, Wavelength of light |
Naphthoquinone-based molecules can be engineered as photodegradable compounds capable of releasing functional groups, such as alcohols, upon UV light irradiation. This process has been demonstrated for 1,4-naphthoquinone platforms functionalized with a carbonate ester linker to an alcohol. The photorelease of 1-pentanol (B3423595) from such a scaffold has been successfully observed in various solvents, including methanol, acetonitrile (B52724), and toluene. This unique photorelease ability extends to other functional groups like amines, carboxylic acids, phosphoric acids, and sulfonic acids, highlighting the versatility of the 1,4-naphthoquinone scaffold in designing photolabile systems.
The nature of the substituent on the 1,4-naphthoquinone ring profoundly influences its photochemical reactivity. Studies on various derivatives show that substituents modulate the properties of the resulting intermediates, such as triplet states and semiquinone radicals. For instance, the photochemistry of 2-methoxy-1,4-naphthoquinone (B1202248) has been shown to involve observable triplet state and semiquinone radical intermediates.
The electronic character of the substituent affects the photosensitivity of photorelease reactions. The absorption spectra of naphthoquinones, which are critical for initiating photochemical events, are consistent with the π,π* character of the S(0)→ S(1) electronic transition. The allyloxy group, as a 2-alkoxy substituent, is expected to influence the energy of these transitions and the stability of the excited states, thereby modulating the efficiency and pathway of subsequent photochemical reactions. The reactivity of the C2 position is enhanced due to the electronic effects of the carbonyl groups, making it susceptible to nucleophilic substitution, which is a key step in the synthesis of such derivatives.
Redox Chemistry and Generation of Reactive Oxygen Species (ROS)
The biological and chemical activities of 1,4-naphthoquinone derivatives are frequently linked to their redox properties. These molecules can undergo redox cycling, a process that involves the acceptance of electrons to form unstable intermediates that can then react with molecular oxygen to produce reactive oxygen species (ROS).
The bioreduction of naphthoquinones can proceed via one- or two-electron transfer mechanisms, often catalyzed by flavoenzymes such as NADPH-cytochrome P-450 reductase (a one-electron transfer enzyme) and DT-diaphorase (a two-electron transfer enzyme).
One-electron reduction , catalyzed by enzymes like NADPH-cytochrome P-450 reductase, produces a semiquinone radical. This radical intermediate can readily transfer its electron to molecular oxygen, regenerating the parent quinone and producing a superoxide (B77818) anion radical (O₂•⁻). This process, known as redox cycling, leads to the continuous production of ROS.
Two-electron reduction , primarily catalyzed by DT-diaphorase, directly converts the quinone to the more stable hydroquinone (B1673460) form. This pathway largely bypasses the semiquinone intermediate, thus preventing significant redox cycling and ROS generation under certain conditions.
The cytotoxicity of many 1,4-naphthoquinones is associated with their electron-accepting capability, which facilitates ROS production and leads to cellular damage. The generation of ROS is considered a key mechanism of action for the biological activities of many naphthoquinones.
The semiquinone and hydroquinone are central intermediates in the redox chemistry of 2-allyloxy-1,4-naphthoquinone.
Semiquinone Radical: This is the product of a one-electron reduction of the quinone. It is a free radical that is often unstable and highly reactive. Its primary role is in redox cycling, where it autoxidizes by reacting with O₂ to form superoxide, thereby propagating oxidative stress. The formation of semiquinone from 1,4-naphthoquinone can be observed using techniques like EPR spectrometry.
Hydroquinone: This is the product of a two-electron reduction of the quinone. While more stable than the semiquinone, the hydroquinone can also participate in redox reactions. It can be oxidized back to the semiquinone or quinone form. A comproportionation reaction between the hydroquinone (1,4-NQH₂) and the oxidized quinone (1,4-NQ) can also lead to the formation of the semiquinone radical.
The balance between these one- and two-electron reduction pathways, and thus the relative production of semiquinone and hydroquinone intermediates, is a critical determinant of the compound's ability to generate ROS and exert its biological effects.
| Intermediate | Formation Pathway | Key Chemical Role | Enzymatic Catalyst Example |
|---|---|---|---|
| Semiquinone Radical | One-electron reduction of quinone | Autoxidation to produce superoxide (ROS); Redox cycling | NADPH-cytochrome P-450 reductase |
| Hydroquinone | Two-electron reduction of quinone | Stable reduced form; can be re-oxidized | DT-diaphorase |
Nucleophilic Addition and Substitution Reactions
The 1,4-naphthoquinone scaffold is inherently electron-deficient, rendering the C2 and C3 positions of the quinone ring electrophilic. This characteristic is central to its reactivity with a wide range of nucleophiles. The primary reaction pathways involve either the addition of a nucleophile to the C2-C3 double bond or, under certain conditions, the substitution of the allyloxy group at the C2 position.
The conjugated system within the 1,4-naphthoquinone ring, specifically the C2-C3 double bond in conjugation with the carbonyl group at C1, makes it an excellent Michael acceptor. In a Michael reaction, a soft nucleophile adds to the β-carbon (C3) of this α,β-unsaturated system. This conjugate addition is a thermodynamically controlled and widely utilized reaction for forming new carbon-carbon and carbon-heteroatom bonds at the C3 position.
For this compound, the C3 position is activated towards nucleophilic attack. While the allyloxy group at C2 does exert some electronic influence, the fundamental reactivity of the Michael acceptor system remains. Research on analogous 2-substituted-1,4-naphthoquinones, such as 2-hydroxy-1,4-naphthoquinone (B1674593), demonstrates this principle effectively. For instance, 2-hydroxy-1,4-naphthoquinone readily undergoes highly enantioselective Michael additions with various nitroalkenes when promoted by chiral organocatalysts. nih.govrsc.org These reactions yield chiral nitroalkylated naphthoquinone derivatives in high yields, underscoring the susceptibility of the C3 position to attack by stabilized carbanions. nih.govacs.org The reaction proceeds efficiently with low catalyst loading, providing access to a range of optically active functionalized naphthoquinones. nih.gov
The scope of nucleophiles (Michael donors) that can participate in this reaction with the naphthoquinone core is broad, as shown in the table below.
| Michael Donor Class | Specific Example(s) | Resulting Adduct at C3 | Reference |
|---|---|---|---|
| Nitroalkanes | Nitrostyrenes | Nitroalkyl group | nih.gov |
| 1,3-Dicarbonyls | Pentane-1,3-dione | Acylalkyl group | rsc.org |
| Organophosphonates | β,γ-Unsaturated α-ketophosphonates | Substituted phosphonate (B1237965) ester | acs.org |
| Thiols | Alkyl/Aryl Thiols | Thioether group | mdpi.com |
Beyond carbon-based nucleophiles, the 1,4-naphthoquinone ring system readily reacts with heteroatomic nucleophiles, particularly amines and thiols. mdpi.com For this compound, the reaction with primary and secondary amines typically proceeds via a Michael-type 1,4-addition to the C3 position. This is followed by tautomerization to yield the more stable 3-amino-2-allyloxy-1,4-naphthoquinone derivative.
While direct nucleophilic aromatic substitution at the C2 position to displace the allyloxy group is a known pathway for some naphthoquinones with good leaving groups (like halogens), for an alkoxy-substituted quinone, the addition to the C3 position is generally the more favorable pathway. nih.gov The high reactivity of the naphthoquinone core towards various nucleophiles is a well-established principle for chemical modification. mdpi.com The introduction of a nitro group onto a phenylamino-naphthoquinone derivative, for example, can reactivate the C3 position for further substitutions. mdpi.com
The reaction outcomes with various nucleophiles are summarized in the following table.
| Nucleophile | Reaction Type | Typical Product |
|---|---|---|
| Primary Amines (R-NH₂) | Michael Addition | 3-(Alkylamino)-2-allyloxy-1,4-naphthoquinone |
| Secondary Amines (R₂NH) | Michael Addition | 3-(Dialkylamino)-2-allyloxy-1,4-naphthoquinone |
| Thiols (R-SH) | Michael Addition | 3-(Alkyl/Arylthio)-2-allyloxy-1,4-naphthoquinone |
| Phenoxides (Ar-O⁻) | Nucleophilic Substitution (on 2-halo precursor) | 2-Aryloxy-1,4-naphthoquinone |
Cyclization and Intramolecular Rearrangement Reactions
The presence of the allyl group in this compound opens up pathways for intramolecular reactions, leading to the formation of new ring systems. These transformations are key to converting the simple naphthoquinone structure into more complex, often heterocyclic, architectures.
A primary intramolecular transformation available to this compound is the Claisen rearrangement. organic-chemistry.org This is a thermally-induced or Lewis acid-catalyzed acs.orgacs.org-sigmatropic rearrangement where the allyl group migrates from the ether oxygen to the C3 position of the naphthoquinone ring. organic-chemistry.orgscirp.org The initial product of this rearrangement is an unstable intermediate which rapidly tautomerizes to the aromatic product, 2-hydroxy-3-allyl-1,4-naphthoquinone.
This rearrangement is a powerful C-C bond-forming reaction that transforms the allyl ether into a C-allyl substituted naphthoquinone. The reaction typically proceeds through a concerted, pericyclic mechanism involving a chair-like transition state. organic-chemistry.org The use of Lewis acids can accelerate the reaction and allow it to proceed at lower temperatures. nih.gov The resulting 2-hydroxy-3-allyl-1,4-naphthoquinone is a key intermediate that can undergo further cyclization reactions. For example, subsequent oxidative cyclization can lead to the formation of furanonaphthoquinones or pyranonaphthoquinones, depending on the reaction conditions and the structure of the allyl group.
The 1,4-naphthoquinone moiety is a versatile building block for the synthesis of a wide array of fused heterocyclic systems. rsc.org Derivatives of this compound, either directly or after transformation, can serve as precursors to these complex structures.
One major route involves the 2-hydroxy-3-allyl-1,4-naphthoquinone intermediate generated from the Claisen rearrangement. This intermediate can undergo various cyclization reactions. For example, treatment with an oxidizing agent can trigger an intramolecular cyclization to form a five-membered furan (B31954) ring or a six-membered pyran ring fused to the naphthoquinone core.
Alternatively, the products from nucleophilic addition reactions (as described in section 3.3.2) can be used to build heterocycles. A 3-amino-2-allyloxy-1,4-naphthoquinone derivative, for instance, contains functionalities that can participate in subsequent cyclization or condensation reactions to form nitrogen-containing heterocycles. Furthermore, the naphthoquinone ring itself can act as a dienophile in hetero-Diels-Alder reactions, reacting with suitable dienes to construct complex polycyclic systems containing oxygen or sulfur. mdpi.com This reactivity allows for the construction of diverse heterocyclic scaffolds, such as thiopyrano[2,3-d]thiazoles, fused to the naphthoquinone framework. mdpi.com
Structure Activity Relationship Sar Studies and Derivative Design for 2 Allyloxy 1,4 Naphthoquinone Analogues
Impact of Allyloxy Substitution Pattern on Biological Efficacy
The substitution at the C-2 position of the 1,4-naphthoquinone (B94277) ring is a key determinant of biological activity. The introduction of an allyloxy group at this position has been shown to confer significant herbicidal properties.
Exploration of Alkyl and Aryl Substituents on the Naphthoquinone Core
Systematic modifications of the 1,4-naphthoquinone core with various alkyl and aryl substituents have yielded crucial insights into the SAR of this chemical class, leading to analogues with enhanced anticancer, antiplatelet, and other biological activities.
Alkyl Substituents: The length and nature of alkyl chains, particularly alkoxy groups at the C-2 position, significantly influence activity. For instance, in a series of 2-alkoxy-1,4-naphthoquinone derivatives, antiplatelet activity was found to increase with the length of the alkoxy chain. researchgate.net Specifically, 2-propoxy-1,4-naphthoquinone and 2-butoxy-1,4-naphthoquinone were identified as potent inhibitors of neutrophil superoxide (B77818) anion formation, indicating their potential as anti-inflammatory agents. nih.gov Studies on herbicidal activity also support the importance of C-2 alkylation, with 2-O-alkyl lawsones (derivatives of 2-hydroxy-1,4-naphthoquinone) showing strong inhibitory effects. core.ac.uk
Aryl Substituents: The introduction of aryl groups, especially aryl-amino substituents, onto the naphthoquinone ring has been a successful strategy for developing potent anticancer agents. SAR studies revealed that substitution at either the C-2 or C-3 position of the 1,4-naphthoquinone ring with groups like aromatic amines generally increases antiproliferative activity against various cancer cell lines, including prostate (DU-145), breast (MDA-MB-231), and colon (HT-29). nih.gov However, di-substitution at both the C-2 and C-3 positions often leads to a decrease in activity. nih.gov Further exploration of 2-phenylamino-1,4-naphthoquinone analogues demonstrated that the presence of an electron-accepting acyl group at the C-3 position can yield high cytotoxicity against cancer cells. mdpi.com These findings underscore that phenylamino (B1219803) substitution in the naphthoquinone nucleus is a key feature for selective anticancer activity. mdpi.com
The following table summarizes the observed effects of different alkyl and aryl substituents on the biological activity of 1,4-naphthoquinone derivatives.
| Compound Class | Substituent Type | Position | Observed Biological Activity |
| 2-Alkoxy-1,4-naphthoquinones | Propoxy, Butoxy | C-2 | Potent anti-inflammatory and antiplatelet activity. researchgate.netnih.gov |
| 2-O-Alkyl lawsones | Short alkyl chains | C-2 | Strong herbicidal effects. core.ac.uk |
| Aryl-amino-1,4-naphthoquinones | Aromatic amines | C-2 or C-3 | Increased antiproliferative activity in cancer cells. nih.gov |
| 2-Phenylamino-3-acyl-1,4-naphthoquinones | Phenylamino and Acyl | C-2 and C-3 | High cytotoxicity against cancer cell lines. mdpi.com |
Design of Heterocyclic Derivatives (e.g., Triazoles) Incorporating Naphthoquinone Units
Fusing or linking heterocyclic rings with the 1,4-naphthoquinone core is a prominent strategy in medicinal chemistry to create hybrid molecules with novel or enhanced biological activities. The resulting compounds often exhibit unique mechanisms of action by combining the properties of both pharmacophores.
One notable example is the development of triazole-containing naphthoquinone derivatives. Studies have shown that 1,2,3-triazolic naphthoquinoidal derivatives can effectively inhibit the growth of Trypanosoma cruzi, the parasite responsible for Chagas disease. scielo.org.co The mechanism of action is believed to involve interference with the parasite's respiratory and carbohydrate cycles. scielo.org.co Furthermore, the synthesis of 1,4-naphthoquinone derivatives incorporating a researchgate.netnih.govscielo.org.co-triazole-3-thione moiety has been reported to yield compounds with significant antimicrobial activity. mdpi.com The triazole ring system, with its unique electronic and hydrogen-bonding capabilities, can facilitate interactions with biological targets that are inaccessible to the parent naphthoquinone, leading to improved potency and a different spectrum of activity. The indole (B1671886) quinone subunit, another heterocyclic framework found in the potent mitomycin family of antitumor agents, further highlights the value of this design strategy. mdpi.com
Phenolic Ether Derivatives and their Structure-Antimicrobial Activity Correlations
Phenolic ether derivatives of 1,4-naphthoquinone, particularly 2-aryloxy-1,4-naphthoquinones, represent a class of compounds with significant antimicrobial potential. The synthesis and evaluation of libraries of these compounds have provided clear correlations between their structure and their efficacy against various pathogens. rsc.org
A study involving thirty 2-phenoxy-1,4-naphthoquinone derivatives tested against Candida albicans, Escherichia coli, and Staphylococcus aureus revealed important SAR insights. rsc.orgrsc.org A general correlation was found between the molar mass of the compounds and their antimicrobial activity. researchgate.net However, electronic effects of the substituents on the phenolic ring were also crucial. For example, a derivative incorporating the structure of triclosan (B1682465) proved to be the most effective antibacterial agent against both S. aureus and E. coli. rsc.org In contrast, for antifungal activity against C. albicans, derivatives with different substitution patterns were identified as the most promising candidates. rsc.org
The presence of substituents on the phenolic moiety generally had a more pronounced effect on the antifungal activity against C. albicans compared to the antibacterial activity. researchgate.net This suggests that the structural requirements for optimal interaction with fungal targets differ from those for bacterial targets. The combination of the naphthoquinone core, known for its redox activity, with various phenolic moieties, which can modulate properties like lipophilicity and target interaction, provides a versatile platform for developing new antimicrobial agents. rsc.org
The table below presents the minimum inhibitory concentration (MIC) for selected 2-aryloxy-1,4-naphthoquinone derivatives from a representative study, illustrating the impact of substitution on antimicrobial activity.
| Compound | Substituent on Phenoxy Ring | MIC (μmol/L) vs S. aureus | MIC (μmol/L) vs E. coli | MIC (μmol/L) vs C. albicans |
| Unsubstituted | H | >420 | >420 | 420 |
| Derivative 1 | 2-OH | 203 | >406 | 101 |
| Derivative 2 | 4-Cl | >354 | >354 | 88 |
| Derivative 3 | 2,4,5-trichloro | 3.0 | 5.9 | 94 |
| Derivative 4 | 4-NO₂ | >349 | >349 | 44 |
Data is illustrative and compiled from findings reported in related studies. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Naphthoquinones
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. Several QSAR studies on 1,4-naphthoquinone derivatives have successfully identified key molecular descriptors that govern their anticancer and other biological activities.
In a study focused on the anticancer properties of substituted 1,4-naphthoquinones, QSAR models were constructed using multiple linear regression (MLR). elsevierpure.com These models demonstrated good predictive performance and revealed that the potent anticancer activities were primarily influenced by a combination of factors including:
Polarizability (e.g., MATS3p, BELp8)
Van der Waals volume (e.g., GATS5v, Mor16v)
Mass and Electronegativity (e.g., G1m, E1e)
Dipole moment
Compound shape and complexity (e.g., SHP2, RCI) elsevierpure.com
Another QSAR study on naphthoquinone derivatives as inhibitors of the enzyme indoleamine 2,3-dioxygenase (IDO1), a target in cancer therapy, utilized both MLR and artificial neural network (ANN) models. brieflands.com This work also successfully identified key descriptors and built predictive models, with the ANN model showing superior predictive capability. brieflands.com Furthermore, QSAR modeling of 2-hydroxy-1,4-naphthoquinone (B1674593) derivatives helped to identify specific zones of the molecules potentially involved in their biological processes, suggesting that substituents primarily act by modifying the electronic structure of the common naphthoquinone skeleton. jst.go.jp These models are invaluable tools for guiding the design of new, more potent analogues by allowing for the in silico prediction of their activity before undertaking synthetic efforts. elsevierpure.com
Molecular Mechanisms of Biological Activity of 2 Allyloxy 1,4 Naphthoquinone and Analogues
Antineoplastic Action: Investigating Cellular and Biochemical Pathways
The antineoplastic properties of 2-Allyloxy-1,4-naphthoquinone and its analogues are attributed to a multi-targeted mechanism of action that disrupts crucial cellular processes in cancer cells. These mechanisms include the inhibition of essential enzymes, interference with energy production, induction of cellular stress and programmed cell death, and direct interaction with genetic material.
Inhibition of Topoisomerase Enzymes (I and II)
Naphthoquinone derivatives have been identified as effective inhibitors of topoisomerase I and II, enzymes critical for managing DNA topology during replication, transcription, and repair. nih.gov The inhibition of these enzymes leads to the accumulation of DNA strand breaks, ultimately triggering cell death in cancer cells. nih.gov
One study synthesized a novel naphthoquinone adduct, TU100, which demonstrated effective inhibition of both topoisomerase I and II by preventing the relaxation of supercoiled plasmid DNA. nih.gov Unlike anthracyclines, the mechanism of TU100 does not involve intercalation into the DNA. Instead, it is suggested to be a slow-acting inhibitor that interacts directly with the enzyme, even in the absence of DNA. nih.gov
Further research into various quinones, including 1,4-naphthoquinone (B94277) (1,4-NQ), has explored their inhibitory effects on the ATPase domain of human topoisomerase IIα (Hu-TopoIIα). nih.gov In silico modeling predicted that 1,4-NQ could interact with key amino acid residues (Ser-148, Ser-149, Asn-150, and Asn-91) within the ATPase domain. nih.gov Biochemical assays confirmed that 1,4-NQ is a potent inhibitor of this domain. nih.gov This inhibition leads to an increase in Hu-TopoIIα-DNA cleavage complexes and the accumulation of DNA double-strand breaks, highlighting a key mechanism for the genotoxicity of these compounds against cancer cells. nih.gov
Interference with Mitochondrial Function and Electron Transport Chain
The mitochondria, as the primary site of cellular energy production, are a significant target for the antineoplastic action of naphthoquinone analogues. These compounds can disrupt mitochondrial function by inhibiting the electron transport chain (ETC), leading to a bioenergetic crisis within the cancer cell.
Studies on a series of 2-methyl-1,4-naphthoquinone derivatives have shown their ability to inhibit key enzyme complexes in the ETC. nih.gov The NADH-oxidase system (Complex I) was found to be more sensitive to inhibition by these quinones than succinoxidase (Complex II), suggesting that Complex I is a primary target. nih.gov This inhibition disrupts the flow of electrons, impairs ATP synthesis, and can lead to mitochondrial swelling. nih.gov Similarly, certain cytotoxic quinone-phenol hybrids have demonstrated an inhibitory effect on mitochondrial respiration. rsc.org
The disruption of the ETC not only depletes the cell's energy supply but also contributes to the generation of reactive oxygen species (ROS), a mechanism further detailed in the following section.
Induction of Oxidative Stress and Apoptosis via ROS Generation
A primary mechanism underlying the anticancer activity of this compound and its analogues is their ability to induce oxidative stress through the generation of reactive oxygen species (ROS). nih.govmdpi.com Cancer cells, often having a compromised antioxidant defense system, are particularly vulnerable to ROS accumulation, which can trigger programmed cell death, or apoptosis. nih.gov
The cytotoxicity of 1,4-naphthoquinones is linked to their capacity to accept electrons, which facilitates the production of ROS, leading to DNA damage and apoptosis in cancer cells. nih.gov This process, known as redox cycling, involves the cyclic reduction and re-oxidation of the quinone molecule, producing superoxide (B77818) radicals and other ROS. mdpi.com
Multiple studies have demonstrated that 1,4-naphthoquinone derivatives induce apoptosis in various human cancer cell lines through mitochondrial-dependent pathways. nih.gov For instance, 2-methoxy-1,4-naphthoquinone (B1202248) (MNQ) was found to induce apoptosis in A549 lung adenocarcinoma cells. nih.gov This was mediated by an increase in intracellular ROS levels, which in turn caused oxidative DNA damage and activated the JNK and p38 MAPK signaling pathways, crucial regulators of apoptosis. nih.govresearchgate.net The induction of apoptosis by these compounds is often characterized by the activation of key proteins such as Bcl-2, Bad, and caspases. nih.gov
The generation of ROS and subsequent apoptosis is a central strategy by which these compounds exert their antineoplastic effects. nih.gov
DNA Intercalation and Alkylation Mechanisms
Beyond inducing oxidative damage, some naphthoquinone analogues can directly interact with DNA through intercalation and alkylation, further contributing to their anticancer effects.
DNA Intercalation: This process involves the insertion of a planar molecule, such as the naphthalene (B1677914) ring system, between the base pairs of the DNA double helix. This interaction can distort the DNA structure, interfering with replication and transcription. Studies on 3-acyl-2-phenylamino-1,4-naphthoquinones have suggested that they may act as intercalating agents, as demonstrated by their ability to alter the fluorescence of DNA-ethidium bromide complexes. nih.gov The presence of a naphthalene group in a molecule has been shown to enhance its mutagenic activity, likely due to intercalative binding to bacterial DNA. rsc.org
DNA Alkylation: This mechanism involves the formation of a covalent bond between the compound and DNA, leading to DNA damage and cell death. mdpi.com While direct evidence for this compound acting as a primary alkylating agent is specific, the electrophilic nature of the quinone ring system provides a basis for potential reactions with nucleophilic sites on DNA. rsc.org Reductively activated compounds, such as Mitomycin C, serve as a model for how quinones can be transformed into potent DNA alkylating agents within the cell. mdpi.com
These direct interactions with DNA represent another avenue through which naphthoquinone derivatives can exert their cytotoxic effects on cancer cells.
Antimicrobial Properties: Elucidating Mechanisms Against Pathogens
In addition to their antineoplastic action, this compound and its analogues exhibit significant antimicrobial properties, targeting a range of pathogenic bacteria.
Antibacterial Action against Gram-Positive and Gram-Negative Bacteria
Derivatives of 1,4-naphthoquinone have demonstrated broad-spectrum antibacterial activity, though their efficacy can vary between different types of bacteria. nih.gov Generally, these compounds show moderate to good activity against both Gram-positive and Gram-negative bacteria. nih.gov
Research consistently indicates that Gram-positive bacteria, such as Staphylococcus aureus, are often more susceptible to naphthoquinone derivatives than Gram-negative bacteria like Escherichia coli. nih.govresearchgate.net For example, a series of 2-amino-1,4-naphthoquinone derivatives showed potent activity against S. aureus and Bacillus cereus (both Gram-positive). scielo.br
The mechanism of antibacterial action is believed to involve the generation of ROS, which leads to oxidative stress and subsequent apoptotic-like cell death in the bacteria. nih.gov The lipophilicity of the compounds also appears to play a role, with an increase in the non-polar character of the molecule often correlating with enhanced antibacterial effect. nih.gov
The table below summarizes the minimum inhibitory concentration (MIC) for selected 1,4-naphthoquinone derivatives against representative bacterial strains.
| Compound/Analogue | Bacterial Strain | Type | MIC (µg/mL) |
| NQA (a 2-amino-1,4-naphthoquinone) | S. aureus | Gram-Positive | 31.2 |
| NQA (a 2-amino-1,4-naphthoquinone) | B. cereus | Gram-Positive | 31.2 |
| NQF (a 2-amino-1,4-naphthoquinone) | K. pneumoniae (+ β-lactamase) | Gram-Negative | 31.2 |
| Various 2-alkoxy-1,4-naphthoquinones | S. aureus | Gram-Positive | Moderate to Good Activity |
| Various 2-alkoxy-1,4-naphthoquinones | E. coli | Gram-Negative | Moderate to Good Activity |
Data compiled from studies on various 1,4-naphthoquinone analogues. nih.govscielo.br
Antifungal Efficacy against Candida Species and Other Fungi
The antifungal properties of this compound and its analogues have been a subject of significant research, demonstrating notable efficacy against a range of fungal pathogens, including various Candida species. Structure-activity relationship studies have revealed that modifications to the 1,4-naphthoquinone core can significantly influence antifungal potency.
A series of phenolic ether derivatives of 1,4-naphthoquinone, synthesized from lawsone, were evaluated for their antifungal activity against Candida albicans. Among the tested compounds, certain derivatives emerged as promising antifungal candidates researchgate.netrsc.org. Specifically, compounds with particular substitutions on the phenolic moiety demonstrated significant activity against C. albicans researchgate.netrsc.org.
Further studies on other 1,4-naphthoquinone derivatives have shown a broad spectrum of antifungal action. For instance, 2,3-dibromonaphthalene-1,4-dione (2,3-DBNQ) exhibited potent activity against Candida species with Minimum Inhibitory Concentrations (MICs) ranging from <1.56 to 6.25 μg/mL. This compound also showed strong efficacy against dermatophytes nih.gov. The antifungal potential of naphthoquinones has been confirmed against a panel of clinically relevant fungi, including opportunistic yeasts and filamentous fungi nih.gov.
The length and nature of the substituent group on the naphthoquinone ring play a crucial role in determining the antifungal efficacy. For example, in a series of 2-acyl-1,4-naphthohydroquinones, the length of the aliphatic chain was found to influence activity against Candida species mdpi.com. Interestingly, for some derivatives, a shorter alkyl chain resulted in higher activity mdpi.com. The antifungal activities of 2-acyl-1,4-benzohydroquinone derivatives were found to be generally higher than their 2-acyl-1,4-naphthohydroquinone counterparts mdpi.com.
**Table 1: Antifungal Activity of Selected 1,4-Naphthoquinone Derivatives against *Candida albicans***
| Compound | Substituent | Activity against C. albicans | Reference |
|---|---|---|---|
| Derivative 38 | Phenolic ether | Good | researchgate.netrsc.org |
| Derivative 46 | Phenolic ether | Good | researchgate.netrsc.org |
| Derivative 47 | Phenolic ether | Good | researchgate.netrsc.org |
| Derivative 60 | Phenolic ether | Good | researchgate.netrsc.org |
Mechanisms of Action Related to Cell Wall Integrity or Intracellular Functions
The antifungal mechanisms of 1,4-naphthoquinone derivatives are multifaceted, often involving disruption of the fungal cell wall or interference with essential intracellular processes. The lipophilic nature of these compounds facilitates their passage across the cell membrane, allowing them to exert their effects within the fungal cell.
One of the primary proposed mechanisms of action is the disruption of fungal membrane permeability. This can lead to the leakage of vital intracellular components, such as nucleotides, ultimately resulting in cell death nih.govresearchgate.net. Studies on 2,3-DBNQ have suggested that its primary antifungal mechanism involves compromising the integrity of the fungal membrane nih.govresearchgate.net.
Another potential mechanism involves the generation of reactive oxygen species (ROS) through redox cycling. This process can lead to oxidative stress, damaging cellular components like DNA, proteins, and lipids nih.gov. The electron-accepting capability of the naphthoquinone core is believed to be a key factor in ROS production, which can subsequently trigger apoptosis in fungal cells nih.gov.
Furthermore, some naphthoquinone derivatives are thought to interfere with the fungal cell wall. A sorbitol protection assay, used to determine if a compound affects cell wall integrity, has been employed to investigate the mechanism of action of these compounds nih.gov. The molecular mechanisms are not yet fully understood but are believed to involve multiple targets, including the fungal cell wall, the cellular membrane, and various intracellular components nih.gov.
Antiparasitic Activity: Exploring Molecular Targets
Antimalarial Effects against Plasmodium falciparum
Naphthoquinone derivatives have a long history as antimalarial agents, with their activity primarily linked to the inhibition of the parasite's mitochondrial electron transport chain. Modifications to the 2- and 3-positions of the 1,4-naphthoquinone scaffold have been a key strategy in the development of potent antimalarial compounds.
Research has shown that 2-hydroxy-1,4-naphthoquinones containing 3-alkyldiarylether side chains exhibit significant activity against Plasmodium falciparum nih.govmalariaworld.org. The design of these compounds has been influenced by the structure of atovaquone, a well-known antimalarial drug that targets the cytochrome bc1 complex. The introduction of metabolically stable groups, such as a trifluoromethoxy group, into the diarylether side chain has been explored to improve antimalarial potency nih.gov. One such derivative demonstrated lower IC50 values against various strains of P. falciparum compared to the original lead compounds from earlier studies nih.govmalariaworld.org.
The antiplasmodial activity of O-linked phosphonium cations of 1,4-naphthoquinones has also been investigated. These compounds were found to be effective growth inhibitors of cultured P. falciparum, with IC50 values in the nanomolar range nih.gov. The activity was most pronounced for quinones that lacked an acidic functional group and were linked to the phosphonium moiety via a short hydrocarbon chain nih.gov.
Antitrypanosomal and Antileishmanial Mechanisms
Derivatives of this compound have demonstrated significant activity against various trypanosomatid parasites, including Trypanosoma cruzi, Trypanosoma brucei rhodesiense, and Leishmania donovani researchgate.netnih.gov. The mechanism of action is often multifactorial, targeting key parasitic enzymes and metabolic pathways.
A library of 2-phenoxy-1,4-naphthoquinone and 2-phenoxy-1,4-anthraquinone derivatives was synthesized and evaluated for antitrypanosomatid activity. Several compounds showed potent inhibitory effects against T. brucei rhodesiense, L. donovani, and T. cruzi unibo.itnih.gov. For instance, certain 2-phenoxy-1,4-naphthoquinone derivatives exhibited IC50 values in the nanomolar and low micromolar range against these parasites unibo.it. The antitrypanosomal profile of some of these compounds was linked to the inhibition of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) nih.gov.
The antileishmanial activity of naphthoquinones has also been well-documented. A novel naphthoquinone derivative, Flau-A [2-(2,3,4-tri-O-acetyl-6-deoxy-β-L-galactopyranosyloxy)-1,4-naphthoquinone], was effective against both promastigote and amastigote-like forms of Leishmania amazonensis and Leishmania infantum with low toxicity to mammalian cells nih.gov. Other studies have highlighted the leishmanicidal activity of compounds like 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone, which was more efficient than the standard drug sodium stibogluconate in killing promastigotes and intracellular amastigotes of L. donovani nih.gov. The mechanism for some of these compounds is thought to involve the induction of nitric oxide (NO) production nih.gov.
Table 2: Antiparasitic Activity of Selected Naphthoquinone Derivatives
| Compound | Target Organism | IC50 | Reference |
|---|---|---|---|
| 2-phenoxy-1,4-naphthoquinone derivative 8 | Trypanosoma brucei rhodesiense | 50 nM | unibo.it |
| 2-phenoxy-1,4-naphthoquinone derivative 10 | Leishmania donovani | 0.28 µM | unibo.it |
| 2-phenoxy-1,4-naphthoquinone derivative 16 | Trypanosoma cruzi | 1.26 µM | unibo.it |
| 2-(3-nitrophenoxy)-1,4-naphthoquinone | Trypanosoma cruzi (Y strain epimastigote) | 20 nM | nih.gov |
Inhibition of Plasmodial Electron Transport
The primary molecular target for the antimalarial action of many 1,4-naphthoquinone derivatives is the parasite's mitochondrial electron transport chain, specifically the cytochrome bc1 complex (complex III). These compounds act as ubiquinone antagonists, binding to the Qo site of cytochrome bc1 and thereby inhibiting electron transfer nih.govnih.gov. This inhibition disrupts the parasite's energy metabolism, leading to its death.
Assay data for 2-hydroxy-1,4-naphthoquinones with 3-alkyldiarylether side chains indicate that they bind to the Qo site of cytochrome bc1 nih.govmalariaworld.org. The binding of these inhibitors is often stronger when the Rieske iron-sulfur protein, a key component of the bc1 complex, is in its reduced state nih.gov. This interaction effectively blocks the oxidation of ubiquinol and the subsequent reduction of cytochrome c, halting the electron flow. The length of the alkyl side chain in 3-alkyl-2-hydroxy-1,4-naphthoquinones has been shown to influence their inhibitory potency, with longer chains generally leading to greater activity nih.gov.
Anti-inflammatory and Antiplatelet Mechanisms
In addition to their antimicrobial and antiparasitic activities, this compound and its analogues have been investigated for their anti-inflammatory and antiplatelet properties.
A series of 2-alkoxy derivatives of 1,4-naphthoquinone were prepared and showed significant anti-inflammatory, antiplatelet, and antiallergic activities nih.govresearchgate.net. Among these, 2-propoxy-1,4-naphthoquinone and 2-butoxy-1,4-naphthoquinone demonstrated a potent inhibitory effect on neutrophil superoxide anion formation, a key process in inflammation nih.govresearchgate.net.
The anti-inflammatory effects of 1,4-naphthoquinone derivatives have also been linked to the inhibition of nitric oxide (NO) production. Several derivatives isolated from the endophytic fungus Talaromyces sp. were found to inhibit lipopolysaccharide (LPS)-activated NO production in murine macrophages, with some compounds showing greater potency than the standard anti-inflammatory drug indomethacin nih.gov. The mechanism for this activity involves the downregulation of the mRNA levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α nih.gov. Some synthetic 1,4-naphthoquinone derivatives have also been shown to act as antagonists of the P2X7 purinergic receptor, inhibiting ATP-induced calcium influx and the release of pro-inflammatory cytokines mdpi.comresearchgate.net.
Regarding antiplatelet activity, various 2,3-disubstituted-1,4-naphthoquinones have been synthesized and evaluated. One derivative, 2-acetamido-3-chloro-1,4-naphthoquinone, was found to directly inhibit cytosolic phospholipase A2 (cPLA2) activity in platelets, a key enzyme in the signaling cascade leading to platelet aggregation nih.gov. Thio-derivatives of 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) have also been developed as novel antiplatelet agents. The structure-activity relationship studies revealed that a thiophenyl moiety enhances antiplatelet activity, with the position and nature of substituents on the phenyl ring playing a critical role bohrium.comfrontiersin.org.
Inhibition of Superoxide Anion Formation in Neutrophils
The overproduction of superoxide anions (O₂⁻) by neutrophils is a key factor in the pathogenesis of various inflammatory diseases. The NADPH oxidase complex in neutrophils is a primary source of this reactive oxygen species (ROS) nih.gov. Consequently, inhibiting this pathway is a significant therapeutic target for anti-inflammatory agents.
Research into a series of 2-alkoxy derivatives of 1,4-naphthoquinone has demonstrated their potential to interfere with this process. Specifically, analogues such as 2-propoxy-1,4-naphthoquinone and 2-butoxy-1,4-naphthoquinone have been identified as potent inhibitors of superoxide anion formation in neutrophils nih.govresearchgate.net. This inhibitory action highlights the importance of the 2-alkoxy substitution on the naphthoquinone scaffold for anti-inflammatory activity researchgate.net. While data for the 2-allyloxy derivative is not explicitly detailed, the strong activity of its close analogues suggests a similar potential.
The table below summarizes the observed effects of 2-alkoxy-1,4-naphthoquinone analogues on neutrophil superoxide anion formation.
| Compound | Effect on Superoxide Anion Formation |
| 2-Propoxy-1,4-naphthoquinone | Potent Inhibitory Effect nih.govresearchgate.net |
| 2-Butoxy-1,4-naphthoquinone | Potent Inhibitory Effect nih.govresearchgate.net |
Modulation of Inflammatory Pathways
The anti-inflammatory properties of 1,4-naphthoquinone derivatives extend beyond the inhibition of ROS to the broader modulation of inflammatory pathways nih.gov. These compounds can influence the production and activity of key inflammatory mediators and enzymes.
Studies on various 1,4-naphthoquinone derivatives have shown that they can significantly inhibit the production of nitric oxide (NO) in macrophage cell lines activated by lipopolysaccharide (LPS) nih.gov. This is often accompanied by a reduction in the expression of inducible nitric oxide synthase (iNOS) at the mRNA level nih.gov.
Furthermore, these compounds have been found to suppress the expression of other critical pro-inflammatory enzymes and cytokines. For instance, the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins, is markedly reduced nih.govmdpi.com. The production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), is also significantly inhibited by certain 1,4-naphthoquinone derivatives nih.govmdpi.com. The collective action of downregulating these pathways underscores the potent anti-inflammatory potential of this class of compounds.
The table below outlines the modulatory effects of 1,4-naphthoquinone analogues on various inflammatory markers.
| Inflammatory Marker | Effect of 1,4-Naphthoquinone Analogues |
| Nitric Oxide (NO) Production | Inhibition nih.gov |
| Inducible Nitric Oxide Synthase (iNOS) | Reduced mRNA Expression nih.gov |
| Cyclooxygenase-2 (COX-2) | Reduced mRNA Expression nih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | Reduced Production / mRNA Expression nih.govmdpi.com |
| Interleukin-1β (IL-1β) | Reduced mRNA Expression nih.gov |
| Interleukin-6 (IL-6) | Reduced mRNA Expression nih.gov |
Herbicide Activity and Phytotoxic Mechanisms
Certain 1,4-naphthoquinone derivatives are known for their phytotoxic properties, which allow them to act as herbicides nih.gov. The mechanisms underlying this activity are multifaceted and often involve inducing high levels of cellular stress in plants.
A primary phytotoxic mechanism of 1,4-naphthoquinones is the generation of reactive oxygen species (ROS) nih.gov. This oxidative stress can damage cellular macromolecules, disrupt metabolic processes, and ultimately trigger programmed cell death in the plant nih.gov. The secretion of phytotoxic 1,4-naphthoquinones, such as juglone and lawsone, from the roots or leaves of certain plants is a classic example of allelopathy, where one plant harms another nih.gov.
More targeted mechanisms have also been identified. Recent research has focused on designing naphthoquinone derivatives that specifically target crucial plant processes. A significant mechanism is the inhibition of Photosystem II (PS II), a vital protein complex in the photosynthetic electron transport chain nih.gov. By binding to the D1 protein of PS II, these compounds can block electron flow, thereby disrupting photosynthesis and leading to the death of the weed nih.gov. This targeted approach has led to the development of candidate molecules with excellent herbicidal activity against both dicotyledonous and monocotyledonous weeds nih.gov.
Advanced Analytical and Computational Investigations of 2 Allyloxy 1,4 Naphthoquinone
Spectroscopic Probing of Reaction Intermediates and Photoredox Processes
The investigation of 2-allyloxy-1,4-naphthoquinone and its related derivatives frequently involves advanced spectroscopic techniques to elucidate the mechanisms of their reactions, particularly those initiated by light. These methods provide critical insights into the transient species that are formed, which are often key to understanding the compound's reactivity and potential applications.
Time-Resolved Spectroscopy (e.g., Laser Flash Photolysis)
Time-resolved spectroscopy, especially nanosecond laser flash photolysis, is a powerful tool for studying the short-lived excited states and radical intermediates of naphthoquinones. rsc.org When a molecule like this compound absorbs light, it is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state.
Laser flash photolysis studies on the parent compound, 1,4-naphthoquinone (B94277) (NQ), have been instrumental in characterizing these transient species. daneshyari.comnih.gov Upon excitation with a 355 nm laser, the formation of the NQ triplet state (³NQ*) is observed. nih.gov This triplet state is a highly reactive intermediate. In the presence of a hydrogen donor, the triplet state can abstract a hydrogen atom to form a semiquinone radical (NQH•). rsc.orgdaneshyari.com Studies have determined the rate constants for these processes with various substrates. For instance, the triplet state of 1,4-naphthoquinone has been found to abstract a hydrogen atom from lysozyme (B549824) with a rate constant of 2.4 x 10¹⁰ M⁻¹s⁻¹. nih.gov Similarly, the quenching rate constant for hydrogen atom abstraction from phenol (B47542) by triplet NQ in acetonitrile (B52724) is 8.6 x 10⁹ dm³ mol⁻¹s⁻¹. rsc.org
The transient absorption spectra of these species are key to their identification. The triplet-triplet absorption for NQ has been identified with specific maxima, and the resulting semiquinone radical (NQH•) shows a characteristic absorption at approximately 365 nm. rsc.org These findings provide a foundational understanding of the photoprocesses that this compound would likely undergo, with the allyloxy group potentially influencing the lifetime and reactivity of the excited triplet state and subsequent radical intermediates.
| Transient Species | Absorption Maxima (λmax) | Process | Substrate | Rate Constant (k) | Reference |
|---|---|---|---|---|---|
| Triplet State (³NQ) | Not specified | Electron Transfer | TMPD | 2.0 x 10¹⁰ M⁻¹s⁻¹ | nih.gov |
| Triplet State (³NQ) | Not specified | Hydrogen Abstraction | Lysozyme | 2.4 x 10¹⁰ M⁻¹s⁻¹ | nih.gov |
| Triplet State (³NQ*) | 365 nm (for T-T absorption) | Hydrogen Abstraction | Phenol | 8.6 x 10⁹ dm³ mol⁻¹s⁻¹ | rsc.org |
| Semiquinone Radical (NQH•) | 365 nm | Formation via H-abstraction | Phenol | - | rsc.org |
Electron Paramagnetic Resonance (EPR) Studies of Radical Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and characterize molecules or fragments with unpaired electrons, such as radicals. ljmu.ac.uk In the context of this compound, EPR is invaluable for studying the semiquinone radical anions that can be formed through one-electron reduction processes. nih.gov
The one-electron reduction of the quinone moiety leads to the formation of a semiquinone radical anion. EPR analysis of such species provides detailed information about the electronic structure through the determination of hyperfine coupling constants (hfcs), which describe the interaction between the unpaired electron and magnetic nuclei (like ¹H). nih.govrsc.org For example, EPR studies on the radical ions of a 2,3-diamino-1,4-naphthoquinone derivative showed excellent agreement between the experimentally observed hyperfine coupling constants and those calculated using density functional theory, confirming the radical's structure. nih.gov
In studies involving bioreductive alkylating agents based on 2-methyl-1,4-naphthoquinone, ESR analysis confirmed the formation of superoxide (B77818) radicals during enzymatic reduction. nih.gov Furthermore, in the presence of thiols like glutathione, the formation of thiyl radicals was also observed, indicating subsequent reactions of the primary radical species. nih.gov These studies underscore the capability of EPR to identify not only the primary naphthoquinone-derived radicals but also other radical species generated in subsequent reaction steps, providing a comprehensive picture of the reaction mechanism.
Crystallographic Analysis of this compound Derivatives
X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not detailed in the provided search results, studies on closely related 2-aryloxy-1,4-naphthoquinone derivatives confirm that their structures have been elucidated using X-ray crystal diffraction analysis. rsc.org
These analyses are crucial for confirming the outcome of synthetic reactions. For instance, in the synthesis of a library of 2-aryloxy-1,4-naphthoquinone derivatives, X-ray analysis verified that the nucleophilic substitution reaction occurred regioselectively at the C2 position of the naphthoquinone ring. rsc.org This regioselectivity is a consequence of the electronic effects of the carbonyl groups, which make the C2 position more reactive towards nucleophilic attack when a suitable leaving group like bromine is present. rsc.org
Crystallographic data for related structures, such as 2,3-dihydro-1,4-naphthoquinone, are available in public repositories like the Cambridge Crystallographic Data Centre (CCDC), providing a reference for the core naphthoquinone framework. nih.gov Such structural data is fundamental for understanding the molecule's conformation and packing in the solid state, which can influence its physical properties and serve as a basis for computational modeling.
Computational Chemistry Approaches
Computational chemistry provides powerful tools for investigating the properties and reactivity of molecules like this compound at an atomic level, complementing experimental findings.
Density Functional Theory (DFT) Calculations for Electronic Properties and Reaction Pathways
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. researchgate.net For 1,4-naphthoquinone and its derivatives, DFT calculations are employed to compute optimized geometries, harmonic vibrational frequencies, and electronic properties such as atomic charges and molecular orbital energies. jocpr.comsphinxsai.com
DFT studies can predict the distribution of electron density in the molecule, identifying electron-rich and electron-poor sites, which is crucial for understanding reactivity. jocpr.com For example, calculations on 1,4-naphthoquinone show that the carbon atoms of the carbonyl groups (C1 and C4) carry a significant positive charge, making them susceptible to nucleophilic attack. jocpr.com DFT can also be used to study the stability of different forms of the molecule, such as the neutral compound versus its radical anion. jocpr.com
Furthermore, DFT is applied to explore reaction pathways and transition states, providing insights into reaction mechanisms that are difficult to observe experimentally. The application of DFT to study spectroscopic properties has grown, as it can be successfully employed for both small and large systems, helping to assign vibrational spectra and interpret electronic transitions. researchgate.netresearchgate.net Time-dependent DFT (TD-DFT) is particularly useful for modeling electronic excitation energies and simulating UV-Vis spectra. mdpi.com
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). researchgate.netnih.gov This method is central to drug discovery and helps in understanding the molecular basis of a compound's biological activity.
Numerous studies have performed molecular docking simulations on 1,4-naphthoquinone derivatives to investigate their potential as inhibitors of various biological targets. researchgate.netijfmr.com These simulations place the ligand into the binding site of a protein and calculate a "docking score," which estimates the binding affinity. ijfmr.com The results reveal potential binding modes and key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. nih.gov
For example, docking studies of 2-aryloxy-1,4-naphthoquinone derivatives against cancer-related proteins have identified potential inhibitory activity, with calculated docking scores indicating strong binding affinities. researchgate.net Similarly, simulations of other derivatives with targets like the bacterial protein YmaH or human serum albumin (HSA) have provided insights into their antibacterial mechanisms and pharmacokinetic behavior, respectively. nih.govnih.gov These in silico approaches are crucial for prioritizing compounds for further experimental testing and for designing new derivatives with improved activity. researchgate.net
| Naphthoquinone Derivative Class | Protein Target | Purpose of Study | Key Findings | Reference |
|---|---|---|---|---|
| 2-Aryloxy-1,4-naphthoquinones | Cancer-related proteins (e.g., 2XIR, 1MP8) | Anticancer activity | High docking scores (e.g., -11.7 kcal/mol) indicating strong potential interactions. | researchgate.net |
| Carbazole-dione derivatives | YmaH (bacterial protein) | Antibacterial activity | Good glide score values (e.g., -7.73) suggesting effective binding. | nih.gov |
| General 1,4-Naphthoquinones | Polo-like kinase 1 (Plk1) | Anticancer activity | Identified steric interactions as crucial for binding; Moldock score of -134.73 kcal/mol for one compound. | semanticscholar.org |
| 2-(4-methoxyanilino)naphthalene-1,4-dione | Human Serum Albumin (HSA) | Pharmacokinetics | Preferential binding to subdomain IIA (site I) with a binding affinity of -7.15 kcal/mol. | nih.gov |
Molecular Dynamics Simulations for Binding Affinity and Conformational Dynamics
Currently, specific molecular dynamics (MD) simulation studies focusing exclusively on this compound are not extensively available in the public domain. MD simulations are powerful computational tools used to simulate the physical movements of atoms and molecules. For a compound like this compound, such simulations would be instrumental in understanding its binding affinity to specific protein targets and its conformational dynamics upon binding.
The general approach for such a study would involve:
System Setup: Building a simulation system that includes the this compound molecule, the target protein, and a solvent environment (typically water and ions to mimic physiological conditions).
Simulation: Running the simulation for a sufficient time (nanoseconds to microseconds) to allow the system to reach equilibrium and to observe the interactions between the ligand and the protein.
Analysis: Analyzing the trajectory of the simulation to calculate binding free energies, identify key interacting amino acid residues, and observe any conformational changes in both the ligand and the protein.
While direct studies on this compound are lacking, research on analogous 1,4-naphthoquinone derivatives can provide a framework for the expected outcomes of such simulations. These studies often reveal that the naphthoquinone core provides a scaffold for hydrogen bonding and hydrophobic interactions within protein binding pockets. The allyloxy group of this compound would likely influence its flexibility and orientation within a binding site, which could be precisely characterized through MD simulations.
In Silico Prediction of Druglikeness
The assessment of "druglikeness" is a critical step in early-stage drug discovery, helping to filter out compounds that are unlikely to become successful oral drugs. This evaluation is often based on a set of physicochemical properties that influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. One of the most widely used guidelines for this assessment is Lipinski's Rule of Five.
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
A molecular weight under 500 daltons.
A calculated octanol-water partition coefficient (log P) not greater than 5.
Below is a table of the predicted physicochemical properties for this compound relevant to Lipinski's Rule of Five.
Table 1: Predicted Physicochemical Properties and Druglikeness of this compound
| Property | Predicted Value | Lipinski's Rule of Five Compliance |
|---|---|---|
| Molecular Formula | C₁₃H₁₀O₃ | N/A |
| Molecular Weight | 214.22 g/mol | Compliant (< 500) |
| Hydrogen Bond Donors | 0 | Compliant (≤ 5) |
| Hydrogen Bond Acceptors | 3 | Compliant (≤ 10) |
| log P (Octanol-Water Partition Coefficient) | ~2.5 - 3.0 | Compliant (≤ 5) |
| Overall Compliance | No Violations | Yes |
Based on these predicted values, this compound is expected to comply with Lipinski's Rule of Five, suggesting it possesses physicochemical properties that are favorable for development as an orally administered drug. Its molecular weight is well within the acceptable range, and it has a suitable number of hydrogen bond acceptors with no hydrogen bond donors. The predicted lipophilicity (log P) also falls within the desired range, indicating a good balance between solubility in aqueous and lipid environments, which is crucial for membrane permeability and absorption.
Further in silico analyses could also evaluate other druglikeness parameters such as topological polar surface area (TPSA), number of rotatable bonds, and aqueous solubility, which would provide a more comprehensive picture of its potential as a drug candidate.
Emerging Research Frontiers and Non Biological Applications
Role as Chemical Building Blocks for Complex Molecular Architectures
The 1,4-naphthoquinone (B94277) scaffold, inherent in 2-Allyloxy-1,4-naphthoquinone, is a well-established and privileged structure in organic synthesis. It serves as a versatile starting material for constructing a diverse array of more complex molecules. The reactivity of the quinone ring, particularly its susceptibility to nucleophilic addition and cycloaddition reactions, allows for extensive molecular elaboration.
Researchers utilize derivatives like 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) as a precursor to introduce various functionalities, including the allyloxy group, via nucleophilic substitution reactions. nih.govrsc.org The presence of the allyl group in this compound offers additional synthetic handles. This double bond can participate in a wide range of chemical transformations, such as:
Claisen Rearrangement: A classic reaction that can be used to introduce an allyl group onto the C-3 position of the naphthoquinone ring, forming a new C-C bond and increasing molecular complexity.
Metathesis Reactions: Enabling the connection to other olefin-containing molecules to build larger, more intricate structures.
Addition Reactions: The double bond can be functionalized through halogenation, epoxidation, or dihydroxylation to introduce new reactive sites.
This dual reactivity—of both the quinone core and the allyl side chain—makes this compound a valuable intermediate for synthesizing intricate, polycyclic systems and novel molecular scaffolds for various chemical and materials science applications. chemrxiv.org
Application in Materials Science
The electrochemical and photochemical properties of the naphthoquinone core have driven the exploration of this compound and related structures in the field of materials science, particularly in energy storage and polymer chemistry.
In the quest for next-generation energy storage systems, researchers have identified sulfur-linked polymers as promising cathode materials for high-performance potassium-sulfur (K-S) batteries. jiangnan.edu.cn A significant challenge in K-S battery development is the "shuttle effect," where soluble potassium polysulfides migrate from the cathode, leading to a loss of active material and rapid capacity decline. ucl.ac.uk
To mitigate this, scientists have developed polymers where sulfur is chemically bonded within the polymer structure. One such material is a sulfur-linked 2-allyloxy-naphthoquinone polymer, denoted as poly(S1-ANQ). ucl.ac.uk In this polymer, the allyl group of the naphthoquinone derivative serves as a linker, reacting with sulfur to form a stable polymer backbone. This approach firmly anchors the polysulfides through chemical bonds, effectively suppressing the shuttle effect. jiangnan.edu.cn
Studies comparing different sulfur-linked polymers have shown that the chemical structure of the linker, such as the 2-allyloxy-naphthoquinone unit, plays a crucial role in the battery's performance. Theoretical and experimental analyses indicate that the allyloxy linkers have a strong interaction with potassium polysulfides, which is vital for inhibiting the shuttle effect and achieving high capacity and stability over numerous cycles. jiangnan.edu.cn
| Polymer Cathode | Core Monomer | Key Feature | Reported Advantage in K-S Batteries |
|---|---|---|---|
| poly(S1-ANQ) | This compound | Single allyloxy linker | Mitigates polysulfide shuttle process through chemical bonding. ucl.ac.uk |
| poly(S2-BAAQ) | 1,4-bis(allyloxy)-anthraquinone | Two allyloxy linkers | Compared with poly(S1-ANQ) to study the effect of linker number. ucl.ac.uk |
| poly(S4-TABQ) | tetra(allyloxy)-1,4-benzoquinone | Four allyloxy linkers | Achieves high sulfur content (~71 wt%) and high capacity retention (94.5% after 200 cycles). jiangnan.edu.cn |
Photoinitiators are compounds that, upon absorbing light, generate reactive species (radicals or cations) that initiate polymerization. sigmaaldrich.com Derivatives of 1,4-naphthoquinone are effective as Type II photoinitiators, which function through a bimolecular process. researchgate.netnih.gov In this mechanism, the photoinitiator absorbs light and enters an excited state. It then interacts with a co-initiator (an electron or hydrogen donor) to generate the initiating radicals. nih.gov
Bifunctional photoinitiators based on the 1,4-naphthoquinone skeleton have been developed that contain an appropriate electron/hydrogen donor group within the same molecule, eliminating the need for a separate co-initiator. researchgate.net The 2-allyloxy group in this compound can potentially serve as such an internal hydrogen donor. Upon irradiation, the excited naphthoquinone core could abstract a hydrogen atom from its own allyloxy tail, generating the radicals necessary to start the polymerization process. The efficiency of this initiation is highly dependent on the chemical structure of the naphthoquinone derivative. researchgate.net
Photodegradable Molecules for On-Demand Chemical Release
Photodegradable molecules, or "photocages," are compounds that can release a specific chemical substance upon light irradiation. This technology offers precise spatial and temporal control over chemical reactions, which is valuable in fields ranging from materials science to drug delivery. The 1,4-naphthoquinone framework has been successfully employed to create such molecules for the on-demand release of alcohols. nih.govnih.gov
In these systems, an alcohol is linked to the naphthoquinone scaffold, often at the C-2 position, through a carbonate ester. nih.gov UV light irradiation triggers a chemical transformation that cleaves this bond, releasing the free alcohol. Research has shown that substituents on the aryl ring at the C-2 position significantly influence the photosensitivity and efficiency of the photorelease reaction. nih.gov
The proposed mechanism involves the 1,4-naphthoquinone framework transforming into a highly reactive intermediate known as a quinone methide after the release of the target molecule. nih.govnih.gov This intermediate can then be trapped or undergo dimerization. The ability to tune the photorelease properties by modifying the C-2 substituent suggests that this compound could be adapted for such applications, with the allyloxy group influencing the electronic properties and thus the photochemical reactivity of the system.
| System | Core Scaffold | Linker | Released Molecule | Key Finding |
|---|---|---|---|---|
| NQ-based Photodegradable Molecules | 1,4-Naphthoquinone (1,4-NQ) | Carbonate Ester | Alcohols (e.g., 1-pentanol) | The substituent at the C-2 position significantly affects the photosensitivity of the release reaction. nih.govnih.gov |
| Photorelease Mechanism | 1,4-Naphthoquinone (1,4-NQ) | N/A | N/A | The photorelease proceeds via an intermediate quinone methide, which can subsequently dimerize. nih.gov |
Bio-inspired Synthetic Approaches Utilizing Naphthoquinone Scaffolds
Nature often combines simple building blocks to construct complex and biologically active natural products. Bio-inspired synthesis seeks to mimic these efficient strategies in the laboratory. The naphthoquinone scaffold is a common motif in meroterpenoids, which are natural products of mixed biosynthetic origin. chemrxiv.org
A notable example is the bio-inspired, enantioselective synthesis of the complex meroterpenoid peshawaraquinone. A key step in this synthetic pathway involves the coupling of lawsone (2-hydroxy-1,4-naphthoquinone) with an allylic alcohol. chemrxiv.org This reaction mimics a potential biosynthetic step and efficiently constructs a core part of the target molecule. This strategy highlights the utility of simple naphthoquinones, including allyloxy derivatives or their precursors, as fundamental building blocks in the synthesis of intricate natural product architectures. By emulating nature's synthetic logic, chemists can develop more concise and effective routes to complex molecules. chemrxiv.org
Conclusion and Future Research Perspectives
Synthesis of Novel and Highly Active 2-Allyloxy-1,4-Naphthoquinone Derivatives
The synthesis of new this compound derivatives is a cornerstone of future research, aimed at enhancing biological activity and exploring structure-activity relationships (SAR). A primary strategy involves the nucleophilic substitution reaction, a versatile method for introducing a variety of functional groups onto the naphthoquinone scaffold.
One common approach starts with 2-hydroxy-1,4-naphthoquinone (B1674593), also known as Lawsone, which is a naturally occurring compound. nih.govrsc.org Another key starting material is 2,3-dichloro-1,4-naphthoquinone, which allows for the sequential introduction of different substituents. The synthesis of 2-alkoxy and 2-aryloxy derivatives often proceeds via a one-pot nucleophilic substitution reaction. For instance, reacting 2-bromo-1,4-naphthoquinone with corresponding phenolates in the presence of a base like cesium carbonate (Cs₂CO₃) or potassium fluoride on alumina (KF/Al₂O₃) can yield a library of phenoxy-1,4-naphthoquinone derivatives. rsc.org
Future synthetic strategies will likely focus on creating libraries of compounds with diverse allylic side chains and modifications on the naphthoquinone ring. This will enable a more comprehensive exploration of how different structural features influence biological activity. The development of more efficient and sustainable synthetic routes, including the use of green catalysts and solvents, will also be a key area of focus. thieme-connect.com
Table 1: Selected Synthetic Methodologies for Naphthoquinone Derivatives
| Starting Material | Reagents and Conditions | Product Type | Key Advantages |
|---|---|---|---|
| 2-bromo-1,4-naphthoquinone | Phenols, Base (CsOH, Cs₂CO₃, or KF/Al₂O₃), Toluene | 2-phenoxy-1,4-naphthoquinones | One-pot synthesis, good yields, straightforward work-up. rsc.org |
| Lawsone (2-hydroxy-1,4-naphthoquinone) | Aromatic aldehydes, malononitrile, L-proline, Ethanol (reflux) | Benzo[g]chromene derivatives | Green approach, use of an organocatalyst, mild conditions. thieme-connect.com |
| 2,3-dichloro-1,4-naphthoquinone | Thymidine derivatives | Monosubstituted 1,4-naphthoquinone-thymidine hybrids | Allows for the creation of hybrid molecules with potential dual-action mechanisms. |
| 2-(butylthio)-3-chloronaphthalene-1,4-dione | Heterocyclic compounds (N, S, O-containing) | N,S,O-substituted naphthoquinone derivatives | Generates a diverse range of derivatives by varying the heterocyclic nucleophile. |
Deeper Elucidation of Molecular Mechanisms via Advanced Biophysical Techniques
While the biological activities of naphthoquinones are well-documented, a deeper understanding of their molecular mechanisms is crucial for rational drug design. Many naphthoquinone derivatives exert their effects through mechanisms such as the generation of reactive oxygen species (ROS), induction of apoptosis, and inhibition of key cellular enzymes like topoisomerases and cyclooxygenase-2 (COX-2). frontiersin.orgmdpi.comnih.gov
Future research should employ advanced biophysical techniques to dissect these mechanisms at a molecular level. For example:
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These techniques can provide high-resolution structural information of naphthoquinone derivatives bound to their protein targets. This would allow for a precise understanding of the binding interactions and the mechanism of inhibition.
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): These methods can be used to quantify the binding affinity and thermodynamics of the interaction between naphthoquinone analogues and their target proteins, providing valuable data for SAR studies.
Advanced Fluorescence Microscopy Techniques: Super-resolution microscopy and fluorescence lifetime imaging microscopy (FLIM) can be used to visualize the subcellular localization of naphthoquinone derivatives and monitor their effects on cellular processes, such as mitochondrial integrity and ROS production, in real-time. mdpi.com
By combining these advanced techniques, researchers can build a more complete picture of how this compound derivatives function at the molecular and cellular levels, paving the way for the design of more potent and selective therapeutic agents.
Computational Design of Functionally Optimized Naphthoquinone Analogues
Computational methods are becoming increasingly indispensable in modern drug discovery. frontiersin.org In the context of naphthoquinone research, in silico approaches can accelerate the design and optimization of new analogues with improved functional properties.
Key computational strategies that will shape future research include:
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be used to build mathematical models that correlate the structural features of naphthoquinone derivatives with their biological activities. These models can then be used to predict the activity of virtual compounds, helping to prioritize synthetic efforts.
Molecular Docking and Molecular Dynamics (MD) Simulations: These techniques can be used to predict the binding modes of naphthoquinone analogues to their protein targets and to assess the stability of the resulting complexes. This information is crucial for understanding the molecular basis of their activity and for designing new derivatives with improved binding affinity.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: In silico ADMET profiling can be used to evaluate the drug-likeness of virtual compounds at an early stage of the drug discovery process, helping to identify candidates with favorable pharmacokinetic and safety profiles. researchgate.net
The integration of these computational tools into the drug discovery pipeline will enable a more rational and efficient approach to the design of functionally optimized this compound analogues.
Table 2: Application of Computational Tools in Naphthoquinone Research
| Computational Method | Objective | Example Application |
|---|---|---|
| Molecular Docking | Predicting binding affinity and interaction with protein targets. | Evaluating the interaction of novel hybrids with the ATP binding domain of human topoisomerase IIα. |
| Molecular Dynamics (MD) Simulation | Assessing the stability of ligand-protein complexes over time. | Verifying the stability of interactions between derivatives and target enzymes. |
| ADMET Profiling | Evaluating drug-likeness and pharmacokinetic properties. | In silico prediction of parameters like blood-brain barrier penetration and synthetic accessibility. frontiersin.org |
| QSAR | Correlating chemical structure with biological activity to predict potency. | Developing models to predict the antiprotozoal activity of 1,4-naphthoquinone (B94277) derivatives. |
Exploration of Unconventional Applications beyond Medicinal Chemistry
While the primary focus of naphthoquinone research has been on medicinal chemistry, these versatile compounds have potential applications in a variety of other fields. Future research should explore these unconventional applications, which could lead to the development of new technologies and products.
Some promising areas for exploration include:
Agriculture: Naphthoquinones have demonstrated insecticidal, fungicidal, and herbicidal properties. researchgate.netnih.gov Further research could lead to the development of new, natural product-based pesticides for sustainable agriculture. For example, juglone has been noted for its potential as a natural herbicide. nih.gov Naphthoquinones have also been investigated for their ability to inhibit the growth of aflatoxin-producing fungi on crops like walnuts. acs.org
Corrosion Inhibition: Several studies have shown that 1,4-naphthoquinone and its derivatives can act as effective corrosion inhibitors for metals such as mild steel and aluminum. walisongo.ac.idresearchgate.netresearchgate.net The presence of heteroatoms and π-electrons in their structure facilitates adsorption onto metal surfaces, forming a protective film. ajchem-a.com This opens up possibilities for their use in industrial applications to prevent corrosion.
Materials Science: The unique chemical properties of naphthoquinones make them interesting building blocks for the synthesis of novel materials. nih.gov For instance, their redox activity could be harnessed in the development of new electronic materials or sensors.
Biochemical Probes: The ability of some naphthoquinones to interact with specific biological targets makes them suitable for use as biochemical tools and probes for molecular imaging, which can aid in the non-invasive detection of pathological areas in cells and tissues. nih.govresearchgate.net
Challenges and Opportunities in Naphthoquinone Chemical Biology Research
The field of naphthoquinone chemical biology is ripe with opportunities, but it also faces several challenges that need to be addressed in future research.
Challenges:
Toxicity and Selectivity: A major hurdle in the development of naphthoquinone-based therapeutics is their potential for off-target toxicity. Many naphthoquinones are highly reactive molecules that can interact with a wide range of biological nucleophiles, leading to cellular damage. nih.govresearchgate.net A key challenge is to design derivatives that are highly selective for their intended target, thereby minimizing side effects.
Understanding Resistance Mechanisms: As with any antimicrobial or anticancer agent, the development of resistance is a significant concern. Future research needs to investigate the potential mechanisms by which cells might develop resistance to naphthoquinone-based drugs.
Environmental Impact: Some naphthoquinones are environmental pollutants, arising from the combustion of fossil fuels and tobacco. nih.govresearchgate.net Understanding the environmental fate and toxicological effects of both natural and synthetic naphthoquinones is crucial. semanticscholar.org
Opportunities:
Combating Drug Resistance: Naphthoquinones represent a promising class of compounds for tackling the growing problem of drug-resistant bacteria and cancers. frontiersin.org Their diverse mechanisms of action may allow them to be effective against pathogens and cancer cells that have developed resistance to existing drugs.
Natural Product Scaffolds: The abundance of naphthoquinones in nature provides a rich source of inspiration for the development of new drugs. wikipedia.orgnih.gov By studying the structures and activities of naturally occurring naphthoquinones, researchers can gain valuable insights for the design of novel synthetic analogues.
Interdisciplinary Research: The multifaceted nature of naphthoquinone research provides a fertile ground for interdisciplinary collaboration. By bringing together experts in synthetic chemistry, biochemistry, computational biology, and materials science, it will be possible to unlock the full potential of this fascinating class of compounds.
Q & A
Q. What are the key synthetic strategies for preparing 2-Allyloxy-1,4-naphthoquinone derivatives?
Methodological Answer: The synthesis of this compound derivatives typically employs nucleophilic substitution reactions between brominated naphthoquinones and allyloxy precursors. For example, a one-pot reaction using 2-bromo-1,4-naphthoquinone and allyloxy phenolate under nitrogen atmosphere with bases like Cs₂CO₃ yields derivatives with moderate-to-high efficiency (40–85%) . Alternative approaches include tandem reactions, chemoenzymatic methods, and microwave-assisted multicomponent reactions for structural diversification . Key factors affecting yield include solvent choice (toluene preferred), moisture control (via CaH₂), and reaction time optimization.
Q. How can researchers characterize the purity and structural integrity of synthesized this compound compounds?
Methodological Answer: Characterization involves a multi-analytical approach:
Q. What initial biological screening approaches are recommended for evaluating the antimicrobial potential of this compound derivatives?
Methodological Answer: Primary antimicrobial screening involves:
- Kirby-Bauer disk diffusion to identify zones of inhibition against Gram-positive (e.g., S. aureus) and Gram-negative bacteria .
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays in broth microdilution formats (e.g., MIC ≤ 8 µg/mL against MRSA) .
- Time-kill kinetics to assess bactericidal vs. bacteriostatic effects .
- Fungal susceptibility testing using CLSI guidelines for Candida spp. .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?
Methodological Answer: SAR optimization focuses on:
- Electron-withdrawing/donating substituents: Nitro or methoxy groups at the para-position enhance redox activity and antibacterial potency .
- Allyloxy chain modifications: Longer alkyl chains improve membrane permeability but may reduce solubility .
- Hybridization strategies: Coupling with podophyllotoxin or anthracycline motifs enhances cytotoxicity (e.g., IC₅₀ < 10 µM in cancer cell lines) .
- Quantitative SAR (QSAR): Computational modeling (e.g., CoMFA, docking) identifies critical pharmacophores .
Q. What mechanistic approaches are used to determine the antibacterial mode of action of this compound derivatives?
Methodological Answer: Mechanistic studies include:
- Redox cycling assays: Quantify ROS generation via fluorescence probes (e.g., DCFH-DA) .
- Cell membrane integrity tests: SYTOX Green uptake assays and lipid peroxidation measurements .
- Enzyme inhibition: NADH dehydrogenase activity inhibition (IC₅₀ ~2 µM) .
- Transcriptomic profiling: RNA-seq to identify downregulated genes in bacterial stress pathways .
Q. How do metal coordination properties influence the biological activity of this compound compounds?
Methodological Answer: The quinone backbone acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Fe³⁺, Cu²⁺):
- Chelation-enhanced bioactivity: Metal complexes exhibit amplified redox cycling and DNA intercalation .
- Anticancer mechanisms: Fe(II) complexes induce Fenton reactions, generating hydroxyl radicals for DNA damage .
- Analytical methods: UV-Vis titration and cyclic voltammetry determine binding constants (log K ~4–6) .
Q. What in vitro ADME profiling methods are applicable to this compound derivatives during drug development?
Methodological Answer: ADME profiling includes:
- Lipinski’s Rule of Five: Assess druglikeness (e.g., log P <5, molecular weight <500 Da) .
- Metabolic stability: Liver microsome assays (e.g., t₁/₂ >60 min in human microsomes) .
- Plasma protein binding: Equilibrium dialysis (e.g., >90% binding reduces free drug availability) .
- Caco-2 permeability: Papp values >1×10⁻⁶ cm/s indicate intestinal absorption potential .
Q. How should researchers design toxicity evaluations for this compound derivatives in preclinical studies?
Methodological Answer: Toxicity assessments require:
- Hemolytic assays: Measure erythrocyte lysis (e.g., HC₅₀ >100 µg/mL for safety) .
- Nephrotoxicity models: Rat kidney histopathology post-administration (522 mg/kg over 6 days induces acute tubular necrosis) .
- Genotoxicity: Ames test (≤33 µg/plate in S. typhimurium) and micronucleus assays (50 mg/kg in mice) .
- Cardiotoxicity screening: hERG channel inhibition assays (IC₅₀ >10 µM preferred) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
